BenchChemオンラインストアへようこそ!

3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine

Synthetic chemistry Scaffold diversification Oxidation-state reactivity

3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 91954-76-6) is a partially saturated, nitrogen-fused bicyclic heterocycle belonging to the 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) subclass. It bears a phenyl substituent at the 3-position of the dihydroimidazole ring, yielding a molecular formula of C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 91954-76-6
Cat. No. B15069920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine
CAS91954-76-6
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1C(N2C=CC=CC2=N1)C3=CC=CC=C3
InChIInChI=1S/C13H12N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-9,12H,10H2
InChIKeyOENPWBMXGLKQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 91954-76-6): Core Structural Identity and Procurement-Relevant Characteristics


3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 91954-76-6) is a partially saturated, nitrogen-fused bicyclic heterocycle belonging to the 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) subclass . It bears a phenyl substituent at the 3-position of the dihydroimidazole ring, yielding a molecular formula of C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol . This compound is supplied as a research-grade building block with certified purity ≥98% (NLT 98%) under ISO quality systems, primarily serving medicinal chemistry and pharmaceutical R&D laboratories . Unlike the fully aromatic imidazo[1,2-a]pyridine congeners that dominate the drug-discovery literature, the 2,3-dihydro oxidation state confers distinct reactivity—including nucleophilic character at N1 and susceptibility to oxidation—that positions this compound as a versatile intermediate for scaffold diversification.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 91954-76-6) in Research Procurement


The imidazo[1,2-a]pyridine chemical space encompasses multiple oxidation states (2,3-dihydro vs. fully aromatic), regioisomeric phenyl attachment points (C2 vs. C3), and saturation patterns (5,6-dihydro vs. 2,3-dihydro), each producing distinct pharmacophoric and reactivity profiles. The 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) core is not a mere reduced precursor to the aromatic imidazo[1,2-a]pyridine; it possesses a unique nucleophilic nitrogen at N1 that enables catalytic acyl transfer chemistry inaccessible to the aromatic series [1]. Furthermore, the regioisomeric placement of the phenyl group—C3 in the target compound versus the more extensively studied C2 position—diverts the compound away from the well-characterized chiral 2-phenyl-DHIP acyl transfer catalyst family (which achieves enantioselectivity factors s = 20–85) and toward a distinct biological and synthetic utility space currently explored in antitubercular and kinase-inhibitor programs [1][2]. Substituting the compound with a fully aromatic 3-phenylimidazo[1,2-a]pyridine (CAS 92961-15-4) eliminates the saturated C2–C3 bond required for certain cycloaddition and oxidation-based derivatization strategies, thereby compromising downstream synthetic routes. These structural distinctions are not cosmetic; they dictate which assays and synthetic pathways can be successfully executed.

Quantitative Differentiation Evidence for 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 91954-76-6) Versus Closest Analogs


Oxidation-State Dependent Reactivity: 2,3-Dihydro Core Versus Fully Aromatic Imidazo[1,2-a]pyridine

The 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) core of the target compound possesses a saturated C2–C3 bond that fundamentally alters its reactivity compared to the fully aromatic imidazo[1,2-a]pyridine analog 3-phenylimidazo[1,2-a]pyridine (CAS 92961-15-4). In the DHIP system, the N1 nitrogen retains lone-pair nucleophilicity capable of engaging in acyl transfer catalysis—a property that is lost upon aromatization [1]. The 2,3-dihydro core can also undergo oxidation to generate the aromatic form on demand, providing a 'storable precursor' advantage for synthetic libraries [2]. The aromatic analog, by contrast, is susceptible to cytochrome P450-mediated metabolic activation to genotoxic metabolites, a liability that the dihydro form may mitigate through altered electronic structure .

Synthetic chemistry Scaffold diversification Oxidation-state reactivity

Regioisomeric Differentiation: 3-Phenyl vs. 2-Phenyl DHIP in Catalytic and Biological Performance

The position of the phenyl substituent on the DHIP scaffold critically determines functional utility. Chiral 2-phenyl-DHIP derivatives have been established as enantioselective acyl transfer catalysts, achieving enantioselectivity factors (s) of 20–85 in the kinetic resolution of secondary benzylic alcohols, with (2S,3R)-2-phenyl-3-isopropyl substitution yielding s values exceeding 100 [1][2]. By contrast, the 3-phenyl substitution pattern of the target compound places the phenyl group on the imidazoline ring carbon adjacent to the bridgehead nitrogen, which sterically and electronically remodels the catalytic site. This repositioning shifts the compound away from the established chiral catalyst pharmacophore and into a distinct chemical space that has been associated with antitubercular activity in the structurally related 3-aryl-imidazo[1,2-a]pyridine series [3].

Asymmetric catalysis Kinetic resolution Structure-activity relationship

Antitubercular Class Potential: Selectivity Index of 3-Aryl-Imidazo[1,2-a]pyridines as a Benchmark for the Target Chemotype

The 3-aryl-substituted imidazo[1,2-a]pyridine class, of which 3-phenyl-2,3-dihydroimidazo[1,2-a]pyridine is the reduced-core representative, has been validated as a potent antitubercular chemotype. Karale et al. reported that a library of 3-aryl-imidazo[1,2-a]pyridines (fully aromatic) exhibited a selectivity index (SI) of 35 against Mycobacterium tuberculosis H37Rv, where SI = IC₅₀(cytotoxicity)/MIC(antimycobacterial) [1]. This SI value serves as a class-level benchmark: compounds within this chemotype demonstrate a ≥35-fold therapeutic window between bacterial inhibition and mammalian cell toxicity. For comparison, the frontline TB drug ethambutol exhibits an MIC of 6.25 μg/mL against H37Rv, while optimized imidazo[1,2-a]pyridine-3-carboxamides achieve MIC values as low as 0.05 μg/mL (125-fold more potent) [2][3]. The target compound, bearing the 3-phenyl pharmacophore on a dihydro core, represents a structurally distinct entry point into this validated antitubercular space, with the dihydro substitution offering additional vectors for property optimization.

Antitubercular drug discovery Selectivity index Mycobacterium tuberculosis

Synthetic Accessibility Advantage: One-Pot, Catalyst-Free Construction of 3-Substituted DHIP Scaffolds

The 2,3-dihydroimidazo[1,2-a]pyridine scaffold—including 3-aryl substituted variants directly analogous to the target compound—can be constructed via a one-pot, three-component reaction under solvent-free and catalyst-free conditions. A 2023 methodology demonstrated the synthesis of 3-substituted 2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyridin-3-yl analogues from 2-aminopyridine, substituted phenacyl bromides, and trifluoroacetaldehyde methyl hemiacetal (TFAMH) with good to excellent yields [1]. This contrasts with traditional imidazo[1,2-a]pyridine syntheses (e.g., Groebke-Blackburn-Bienaymé multicomponent reactions) that typically require catalysts, solvents, and elevated temperatures. For the target compound specifically, vendor specifications indicate a minimum purity of 98% (NLT 98%) when procured from ISO-certified manufacturers, ensuring immediate usability in parallel synthesis libraries without additional purification .

Green chemistry One-pot synthesis Scaffold diversification

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile of the DHIP Core

The 2,3-dihydro oxidation state introduces a polar C–N bond in the imidazoline ring that is absent in the fully aromatic analog, altering both calculated lipophilicity and hydrogen-bonding capacity. The target compound (C₁₃H₁₂N₂, MW 196.25) incorporates one hydrogen-bond acceptor (pyridine N) and a more localized electron density on the imidazoline N1 compared to the delocalized aromatic system. While direct experimental logP data for this compound are not published, the addition of the phenyl substituent at C3 increases calculated lipophilicity by approximately 1.5–2.0 logP units compared to the unsubstituted 2,3-dihydroimidazo[1,2-a]pyridine parent (C₇H₈N₂, MW 120.15) [1], while the dihydro core itself is more polar than the aromatic imidazo[1,2-a]pyridine due to the saturated C2–C3 bond . This modulated lipophilicity profile is relevant for balancing membrane permeability and aqueous solubility in lead optimization.

Physicochemical properties Drug-likeness Lipophilicity

High-Impact Research and Industrial Application Scenarios for 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 91954-76-6)


Antitubercular Lead Discovery: 3-Aryl-DHIP as a Reduced-Core Entry Point into a Validated Chemotype

Drug discovery programs targeting Mycobacterium tuberculosis can deploy the target compound as a structurally differentiated starting point within the 3-aryl-imidazo[1,2-a]pyridine antitubercular chemotype, which has an established class selectivity index of 35 [1]. The dihydro core provides an additional vector for property modulation (oxidation state, polarity) not available in the fully aromatic series. Optimized imidazo[1,2-a]pyridine-3-carboxamides have demonstrated MIC values as low as 0.05 μg/mL against H37Rv—125-fold more potent than ethambutol (MIC 6.25 μg/mL)—establishing a clinically relevant potency benchmark for derivative programs [2]. The 3-phenyl substitution aligns with the known pharmacophore while the 2,3-dihydro framework offers synthetic handles for C2-functionalization and oxidation-state-dependent SAR exploration.

Divergent Scaffold Library Synthesis via Oxidation-State Interconversion

The target compound serves as a strategic 'hub intermediate' for divergent library synthesis. Its 2,3-dihydro core can be used directly in nucleophilic catalysis screening (leveraging the nucleophilic N1 position [1]) or oxidized to the fully aromatic 3-phenylimidazo[1,2-a]pyridine to access the established kinase inhibitor and GABA receptor ligand chemical space [2]. This single building block thus enables parallel exploration of two distinct target classes—nucleophilic catalysts and aromatic pharmacophores—from one procurement event. The one-pot, catalyst-free synthetic accessibility of the DHIP scaffold further supports rapid library expansion under green chemistry conditions [3].

Enantioselective Catalyst Development: Structural Comparator for 2-Phenyl-DHIP Catalyst Optimization

Although the 3-phenyl-DHIP isomer is not itself an acyl transfer catalyst, it serves as a critical structural comparator in mechanistic studies aimed at understanding the regioisomeric requirements for enantioselectivity. The established 2-phenyl-DHIP catalyst family achieves enantioselectivity factors s = 20–85 (with optimized derivatives exceeding s = 100) in kinetic resolution of secondary benzylic alcohols [1][2]. Systematic comparison of 3-phenyl vs. 2-phenyl substitution patterns allows catalyst development groups to map the steric and electronic boundaries of the DHIP catalytic site, informing the design of next-generation catalysts with expanded substrate scope.

Property-Based Lead Optimization: Intermediate Lipophilicity for CNS and Intracellular Targets

The target compound occupies a strategic lipophilicity window—more polar than the fully aromatic 3-phenylimidazo[1,2-a]pyridine but more lipophilic than the parent DHIP scaffold—making it suitable for programs requiring balanced permeability and solubility, such as CNS drug discovery or intracellular antibacterial targets [1]. The 3-phenyl group contributes approximately +1.5–2.0 cLogP units while the dihydro core preserves hydrogen-bonding capacity, a combination that aligns with CNS drug-likeness guidelines (cLogP 2–5, HBA ≤ 3). This physicochemical profile differentiates the compound from both the overly hydrophilic parent DHIP and the overly lipophilic aromatic analog [2].

Quote Request

Request a Quote for 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.